4-(4-Chloro-2-methylbenzenesulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methylbenzenesulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a morpholine ring attached to a 4-chloro-2-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylbenzenesulfonyl)morpholine typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chloro-2-methylbenzenesulfonyl chloride+morpholine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylbenzenesulfonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
4-(4-Chloro-2-methylbenzenesulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylbenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzenesulfonyl chloride
- 4-Chloro-2-methylbenzenesulfonamide
- 4-Chloro-2-methylbenzenesulfonic acid
Uniqueness
4-(4-Chloro-2-methylbenzenesulfonyl)morpholine is unique due to the presence of both a morpholine ring and a sulfonyl chloride group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H14ClNO3S |
---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H14ClNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
FKJPPTLZAZISDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.